molecular formula C12H18O B12667843 4-(2,5-Dimethylcyclohexylidene)-2-butenal CAS No. 93840-77-8

4-(2,5-Dimethylcyclohexylidene)-2-butenal

Cat. No.: B12667843
CAS No.: 93840-77-8
M. Wt: 178.27 g/mol
InChI Key: GJCPNEBGQGWASY-ZDHPXMGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethylcyclohexylidene)-2-butenal is an organic compound characterized by a cyclohexylidene ring substituted with two methyl groups and a butenal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylcyclohexylidene)-2-butenal typically involves the reaction of 2,5-dimethylcyclohexanone with an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing catalysts to enhance reaction rates and yields. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylcyclohexylidene)-2-butenal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,5-Dimethylcyclohexylidene)-2-butenal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylcyclohexylidene)-2-butenal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2α,5α-Dimethylcyclohexylidene)propanedinitrile
  • Propanedinitrile, [(2R,5R)-2,5-dimethylcyclohexylidene]

Uniqueness

4-(2,5-Dimethylcyclohexylidene)-2-butenal is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

93840-77-8

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(E,4E)-4-(2,5-dimethylcyclohexylidene)but-2-enal

InChI

InChI=1S/C12H18O/c1-10-6-7-11(2)12(9-10)5-3-4-8-13/h3-5,8,10-11H,6-7,9H2,1-2H3/b4-3+,12-5+

InChI Key

GJCPNEBGQGWASY-ZDHPXMGNSA-N

Isomeric SMILES

CC1CCC(/C(=C/C=C/C=O)/C1)C

Canonical SMILES

CC1CCC(C(=CC=CC=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.